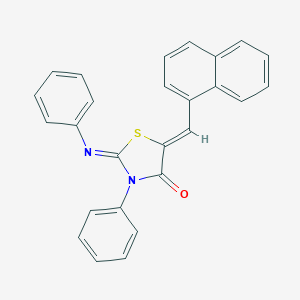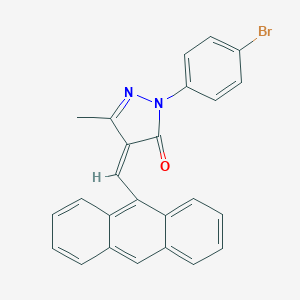![molecular formula C11H8FNOS2 B413720 (5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 312926-38-8](/img/structure/B413720.png)
(5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiazolidinone derivative. Thiazolidinones are a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. It also has a fluorophenyl group attached to it. The presence of the fluorine atom can significantly influence the compound’s chemical and physical properties, as fluorine is highly electronegative .Chemical Reactions Analysis
Thiazolidinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions. The exact reactions this compound can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and influence its interactions with other molecules .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS2/c1-13-10(14)9(16-11(13)15)6-7-3-2-4-8(12)5-7/h2-6H,1H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJMIUOIMMBUQG-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Bromo-2-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B413639.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413641.png)
![4-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)phenyl 3-bromobenzoate](/img/structure/B413644.png)
![5-Chloro-2-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413645.png)
![4-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B413646.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B413647.png)

![2-(2,4-dimethylphenyl)-4-([1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]{2-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413651.png)
![5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B413652.png)

![N-{4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl}acetamide](/img/structure/B413655.png)
![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413660.png)
![2-(4-bromophenyl)-4-{[(5-bromo-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413661.png)
![5-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B413663.png)
